molecular formula C2BaN2S3 B7827025 1,2,4-Thiadiazole-3,5-bis(thiolate)

1,2,4-Thiadiazole-3,5-bis(thiolate)

Cat. No.: B7827025
M. Wt: 285.6 g/mol
InChI Key: AQWKRRGGSYEDGI-UHFFFAOYSA-L
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Description

1,2,4-Thiadiazole-3,5-bis(thiolate) is a sulfur-containing heterocyclic compound that has garnered significant interest in various fields of science and industry. This compound is known for its unique chemical properties, which make it a valuable component in synthetic chemistry, biochemistry, and industrial applications. Its structure consists of a thiadiazole ring with two thiolate groups at the 3 and 5 positions, contributing to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-thiadiazole-3,5-bis(thiolate) typically involves the reaction of hydrazine hydrate with carbon disulfide in the presence of a base such as pyridine. The reaction is carried out in ethanol at room temperature for about thirty minutes . This method yields the desired compound with high efficiency and purity.

Industrial Production Methods: In industrial settings, the production of 1,2,4-thiadiazole-3,5-bis(thiolate) may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the output of the target compound.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Thiadiazole-3,5-bis(thiolate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve halides or other electrophilic reagents.

Major Products Formed:

    Disulfides: Formed through oxidation reactions, these compounds are valuable in the synthesis of pharmaceuticals and agrochemicals.

    Thiols: Produced via reduction, these are key intermediates in various synthetic pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

barium(2+);1,2,4-thiadiazole-3,5-dithiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S3.Ba/c5-1-3-2(6)7-4-1;/h(H2,3,4,5,6);/q;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWKRRGGSYEDGI-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)[S-])[S-].[Ba+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BaN2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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